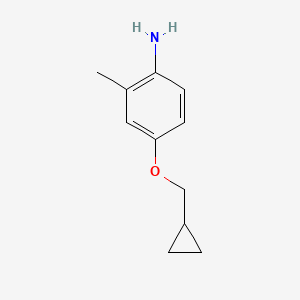

4-(Cyclopropylmethoxy)-2-methylaniline

Description

4-(Cyclopropylmethoxy)-2-methylaniline (CAS 122828-48-2) is an aromatic amine derivative featuring a cyclopropylmethoxy substituent at the para position and a methyl group at the ortho position of the aniline ring. Its molecular weight is 163.22 g/mol, and it exists as a solid under standard conditions . This compound is primarily utilized in laboratory settings for synthetic organic chemistry and pharmaceutical research, with applications in intermediates for drug discovery and materials science. Its cyclopropylmethoxy group contributes to unique steric and electronic properties, influencing reactivity and stability compared to simpler analogs .

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIVYNLIVLLHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-methylaniline typically involves several key steps:

Starting Material: The synthesis begins with 2-methylaniline.

Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced via an etherification reaction.

Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while reduction would produce amine derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-methylaniline involves its interaction with specific molecular targets. The cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects: Cyclopropylmethoxy vs. Methoxy

The choice of substituent significantly impacts physicochemical properties. Below is a comparison of 4-(Cyclopropylmethoxy)-2-methylaniline with its methoxy analog:

Key Findings :

- The cyclopropylmethoxy group increases molecular weight by ~26 g/mol compared to methoxy, contributing to greater lipophilicity (logP ~2.5 vs. ~1.8 estimated). This makes the former more suitable for hydrophobic interactions in drug-receptor binding .

- Crystallographic studies of 4-Methoxy-2-methylaniline reveal an all-trans conformation in the C—C—C—N—C backbone, stabilized by weak C—H⋯O hydrogen bonds . The bulkier cyclopropylmethoxy analog likely adopts distinct conformational preferences due to steric constraints.

Positional Isomerism: 4- vs. 5-Substituted Derivatives

Positional isomerism alters electronic distribution and biological activity.

Key Findings :

- The para-substituted derivative (4-position) is more commonly reported in synthetic pathways, likely due to favorable electronic effects for subsequent functionalization (e.g., coupling reactions in –6).

- Meta substitution (5-position) may reduce conjugation efficiency with the aniline’s amino group, affecting reactivity in electrophilic aromatic substitution .

Functional Group Variations: Phenoxy vs. Cyclopropylmethoxy

Comparison with a phenoxy-containing analog highlights substituent flexibility:

Key Findings :

- The phenoxy derivative’s larger substituent (C18H23NO) increases molecular weight by ~106 g/mol, drastically altering solubility and steric interactions. Such analogs may face challenges in purification, as evidenced by the need for column chromatography in related syntheses (–6).

- Safety data for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline highlight stringent handling requirements (e.g., P280/P305+351+338 codes), suggesting higher toxicity compared to cyclopropylmethoxy analogs .

Biological Activity

4-(Cyclopropylmethoxy)-2-methylaniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15NO2

- Molecular Weight : 221.25 g/mol

- Structural Features : The compound features a cyclopropylmethoxy group attached to a methylaniline backbone, which may influence its biological interactions and pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

Antiviral Activity

In addition to antimicrobial properties, there is evidence suggesting that this compound possesses antiviral activity. Preliminary studies indicate that it may inhibit viral replication in vitro, particularly against certain RNA viruses.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and viral replication.

- Receptor Interaction : It can interact with specific receptors in microbial cells, altering their function and leading to cell death.

- Membrane Disruption : The cyclopropylmethoxy group enhances the lipophilicity of the molecule, allowing it to integrate into lipid membranes and disrupt their integrity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics.

- Synergistic Effects : When used in combination with penicillin, the MIC was reduced by 50%, indicating a potential for combination therapy in resistant infections.

Research on Antiviral Properties

Another study focused on the antiviral properties of the compound against influenza virus. The results showed a significant reduction in viral titers when cells were treated with this compound prior to infection.

- Viral Load Reduction : Treated cells exhibited a 70% reduction in viral load compared to untreated controls, highlighting its potential as an antiviral agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.